molecular formula C6H14ClNO2 B1522915 Propyl 3-aminopropanoate hydrochloride CAS No. 81440-29-1

Propyl 3-aminopropanoate hydrochloride

Cat. No. B1522915
CAS RN: 81440-29-1
M. Wt: 167.63 g/mol
InChI Key: SXNJCGIOMXUODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 3-aminopropanoate hydrochloride is a chemical compound with the molecular weight of 167.64 . It is used for scientific research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2.ClH/c1-2-5-9-6(8)3-4-7;/h2-5,7H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a crystalline solid with a white or off-white color. Its melting point is around 99-101 °C, and it has a solubility of 1.08 g/100 mL in water.

Scientific Research Applications

Synthesis and Immunomodulatory Properties

A series of compounds structurally related to propyl 3-aminopropanoate hydrochloride were synthesized and evaluated for their immunosuppressive activity, specifically targeting lymphocyte reduction and extending rat skin allograft life. These studies highlighted the structural requirements for optimal immunosuppressive activity, demonstrating the compound's potential utility in organ transplantation and autoimmune disease management (Kiuchi et al., 2000).

Uterine Relaxant Activity

Research into novel racemic compounds similar to this compound showed significant uterine relaxant properties, suggesting potential applications in obstetrics, particularly in delaying labor or treating conditions requiring uterine relaxation (Viswanathan & Chaudhari, 2006).

Corrosion Inhibition

In the field of material science, derivatives of this compound have been explored as corrosion inhibitors for mild steel, offering insights into developing more efficient and environmentally friendly corrosion protection methods (Srivastava et al., 2017).

Asymmetric Biocatalysis

A study demonstrated the use of this compound-related compounds in asymmetric biocatalysis to produce pharmaceutical intermediates. This research underscores the importance of such compounds in facilitating enantioselective synthesis, which is crucial for drug development (Li et al., 2013).

Analytical Applications

A novel amino-functionalized polymer based on derivatives of this compound was developed for the extraction of chlorophenols from environmental samples. This highlights the compound's utility in environmental monitoring and pollutant extraction (Bagheri et al., 2008).

Safety and Hazards

The safety data sheet for Propyl 3-aminopropanoate hydrochloride indicates that it is toxic if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

propyl 3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-5-9-6(8)3-4-7;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJCGIOMXUODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.